molecular formula C17H21N3O3S B4225680 N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

Cat. No. B4225680
M. Wt: 347.4 g/mol
InChI Key: ALGIHHONSVBOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, also known as DMPA, is a small molecule that has gained attention in the scientific community due to its potential applications in drug development. DMPA is a type of protease inhibitor that has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and HIV. In

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been the subject of extensive scientific research due to its potential applications in drug development. One of the primary areas of research has been in the development of anti-cancer drugs. N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a promising candidate for the development of new cancer therapies. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to have potential applications in the treatment of HIV, as it has been shown to inhibit the activity of the HIV protease enzyme.

Mechanism of Action

N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide works by inhibiting the activity of certain enzymes, specifically proteases. Proteases are enzymes that are involved in the breakdown of proteins, and are essential for many cellular processes. By inhibiting the activity of these enzymes, N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide is able to disrupt the normal functioning of cells, ultimately leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide are primarily related to its ability to inhibit the activity of proteases. Inhibition of these enzymes can lead to a variety of effects, including disruption of cellular processes, cell death, and inhibition of disease progression. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in lab experiments is its specificity for certain enzymes. Because N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide specifically targets proteases, it can be used to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation of using N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in lab experiments is its potential toxicity. N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to have cytotoxic effects, which may limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research involving N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide. One area of research could be in the development of new cancer therapies based on N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide. Additionally, further research could be done to explore the potential applications of N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in the treatment of other diseases, such as HIV. Finally, research could be done to develop new synthesis methods for N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide that are more efficient and cost-effective than current methods.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-7-8-16(10-13(12)2)20(24(4,22)23)14(3)17(21)19-15-6-5-9-18-11-15/h5-11,14H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGIHHONSVBOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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